

H-89 Dihydrochloride stability and degradation in solution

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Compound of Interest

Compound Name: *H-89 Dihydrochloride*

Cat. No.: *B2680844*

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H-89 Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of **H-89 Dihydrochloride** in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of **H-89 Dihydrochloride** in your experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|---|--|---|
| Unexpected or inconsistent experimental results | Degradation of H-89 Dihydrochloride due to improper storage or handling. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light during storage and use. 4. Verify the pH of your experimental buffer, as extreme pH can affect stability. |
| Precipitate formation in stock solution | Exceeding the solubility limit of H-89 Dihydrochloride in the chosen solvent. | 1. Gently warm the solution and sonicate to aid dissolution. 2. If precipitation persists, prepare a new, more dilute stock solution. Refer to the solubility data table below. |
| Loss of inhibitory activity over time | Gradual degradation of H-89 Dihydrochloride in solution. | 1. Adhere to recommended storage conditions and solution lifespan (see FAQs). 2. For long-term experiments, consider preparing fresh dilutions from a recently prepared stock solution. |
| Off-target effects observed | H-89 is known to inhibit other kinases besides PKA, especially at higher concentrations. | 1. Use the lowest effective concentration of H-89 Dihydrochloride for your experiment. 2. Include appropriate controls to differentiate between PKA-mediated and off-target effects. 3. Refer to the kinase selectivity data to understand potential off-target interactions. |

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for **H-89 Dihydrochloride**?

- Lyophilized Powder: Store at -20°C, desiccated and protected from light. In this form, the chemical is stable for at least four years.[\[1\]](#)[\[2\]](#)
- In Solution:
 - DMSO Stock Solutions: Store at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[\[1\]](#)[\[3\]](#) Solutions are stable for up to 3 months at -20°C and for up to 2 years at -80°C.[\[1\]](#)[\[3\]](#)[\[4\]](#) For short-term storage, stock solutions in DMSO can be kept at 4°C for up to 4 months.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

2. What solvents are recommended for dissolving **H-89 Dihydrochloride**?

H-89 Dihydrochloride is soluble in the following solvents. Please refer to the data table below for specific concentrations.

- DMSO[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Water[\[4\]](#)[\[8\]](#)
- Ethanol[\[1\]](#)[\[2\]](#)
- DMF[\[2\]](#)

3. Is **H-89 Dihydrochloride** sensitive to light?

Yes, **H-89 Dihydrochloride** should be protected from light.[\[1\]](#)[\[9\]](#) Store solutions in amber vials or tubes wrapped in foil.

4. How does pH affect the stability of **H-89 Dihydrochloride**?

While specific quantitative data on the hydrolytic stability of **H-89 Dihydrochloride** at different pH values is not readily available in published literature, it is known that extreme pH conditions can catalyze the hydrolysis of pharmaceutical compounds. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize potential degradation.

5. What are the known degradation pathways for **H-89 Dihydrochloride**?

Specific degradation products of **H-89 Dihydrochloride** are not well-documented in publicly available literature. Potential degradation pathways for similar molecules include hydrolysis of the sulfonamide bond under strongly acidic or basic conditions, and oxidation. Photodegradation is also a concern for isoquinolinesulfonamide derivatives.

Data Presentation

Table 1: Solubility of **H-89 Dihydrochloride**

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|------------------------|-------------------------------|----------------------------|
| DMSO | 100[1][8] | ~192.6[4] |
| Water | 25 | ~48.1 |
| Ethanol | 2[1] | ~3.85 |
| DMF | 30[2] | ~57.8 |
| DMF:PBS (pH 7.2) (1:1) | 0.5[2] | ~0.96 |

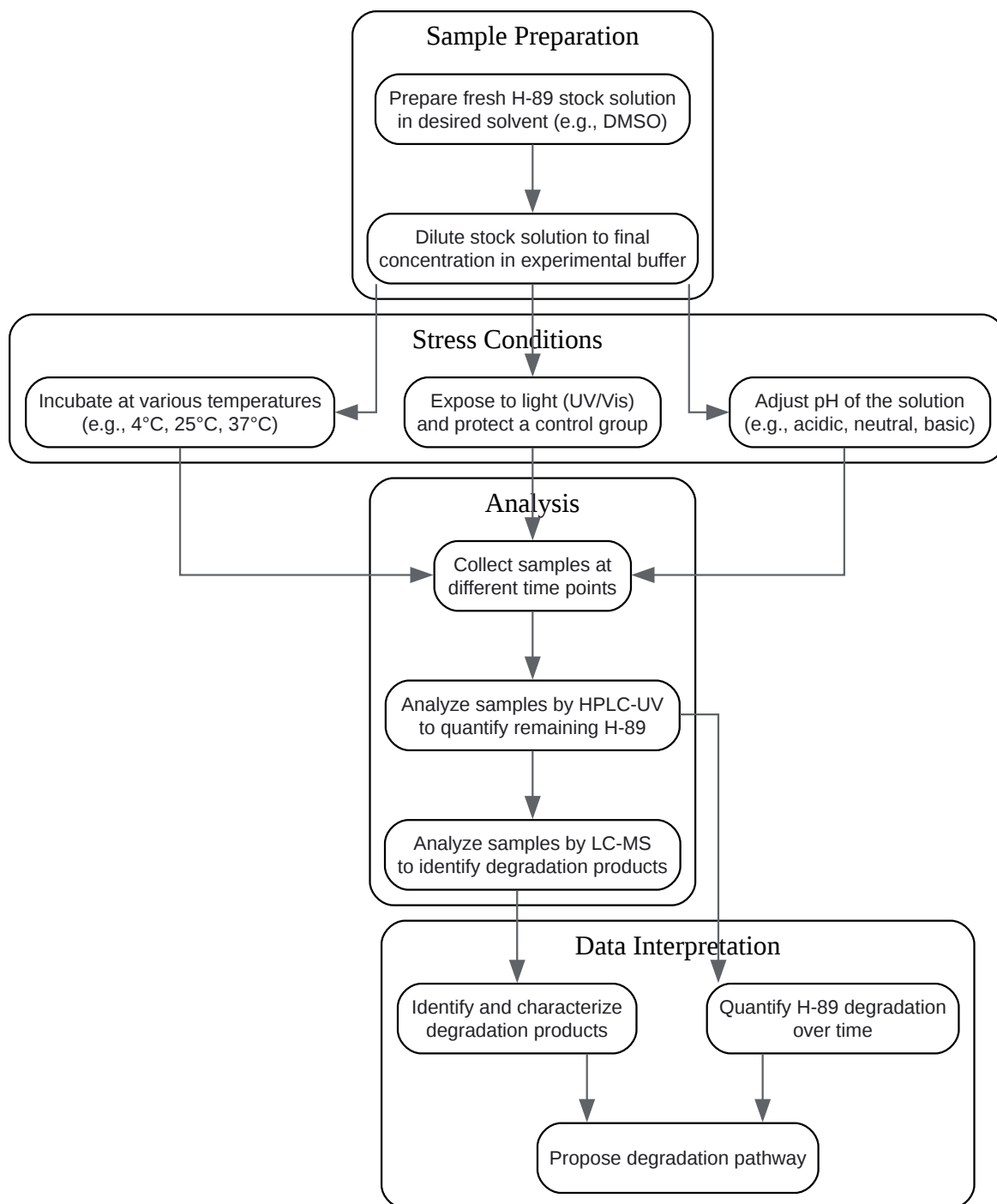
Table 2: Kinase Inhibitory Profile of H-89

| Kinase | IC50 / Ki |
|---|-----------------------|
| PKA | Ki = 48 nM[5][10] |
| S6K1 | IC50 = 80 nM[8][11] |
| MSK1 | IC50 = 120 nM[8][11] |
| ROCKII | IC50 = 270 nM[5][11] |
| PKB α | IC50 = 2600 nM[8][11] |
| MAPKAP-K1b | IC50 = 2800 nM[8][11] |
| Myosin light chain kinase | Ki = 28.3 μ M[5] |
| Ca2+/calmodulin-dependent protein kinase II | Ki = 29.7 μ M[5] |
| Protein kinase C | Ki = 31.7 μ M[5] |
| Casein kinase I | Ki = 38.3 μ M[5] |

Experimental Protocols

The following are generalized protocols for assessing the stability of **H-89 Dihydrochloride** in solution. It is recommended to adapt these protocols to your specific experimental conditions.

Protocol 1: General Workflow for Stability Assessment



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Caption: General workflow for assessing **H-89 Dihydrochloride** stability.

Protocol 2: HPLC Method for Quantifying **H-89 Dihydrochloride**

This is a general reverse-phase HPLC method. Optimization may be required.

- Instrumentation: HPLC system with UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
 - Solvent A: 0.1% TFA in Water
 - Solvent B: 0.1% TFA in Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 270 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a calibration curve using known concentrations of **H-89 Dihydrochloride** in the mobile phase.
- Sample Analysis: Dilute stressed samples to fall within the range of the calibration curve and inject.

- Quantification: Determine the concentration of **H-89 Dihydrochloride** in the samples by comparing the peak area to the calibration curve.

Protocol 3: Forced Degradation Studies

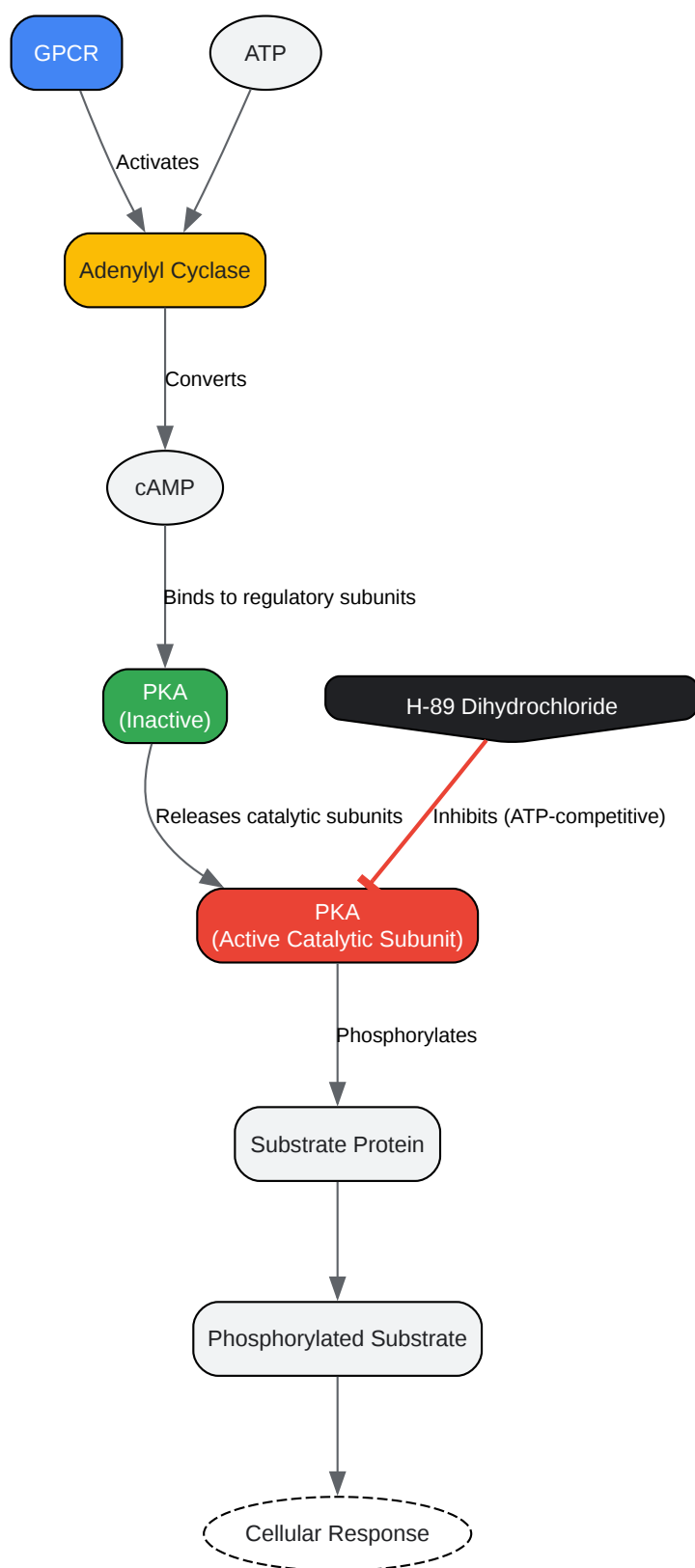
These studies are designed to intentionally degrade the sample to understand potential degradation pathways.

- Acid Hydrolysis: Incubate a solution of **H-89 Dihydrochloride** in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate a solution of **H-89 Dihydrochloride** in 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat a solution of **H-89 Dihydrochloride** with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Incubate a solution of **H-89 Dihydrochloride** at 80°C for 24 hours.
- Photodegradation: Expose a solution of **H-89 Dihydrochloride** to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.

For all forced degradation studies, samples should be analyzed by HPLC-UV and LC-MS at various time points to monitor the degradation of the parent compound and the formation of degradation products.

Signaling Pathway

H-89 Inhibition of the PKA Signaling Pathway



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Caption: H-89 competitively inhibits the active catalytic subunit of PKA.

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